molecular formula C8H6ClFO2 B1269132 Methyl 2-chloro-6-fluorobenzoate CAS No. 151360-57-5

Methyl 2-chloro-6-fluorobenzoate

Cat. No. B1269132
Key on ui cas rn: 151360-57-5
M. Wt: 188.58 g/mol
InChI Key: CGOPETUZNLPTSU-UHFFFAOYSA-N
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Patent
US07872128B2

Procedure details

An oven-dried round bottom flask successively evacuated and purged with N2 gas was charged with drisolv THF (13.3 ml), and diisopropyl amine (6.6 ml, 46 mmol). The mixture was placed in a −78° C. dry ice/acetone bath before n-butyllithium (2.5 M in hexanes) (17 ml, 43 mmol) was added. The LDA solution was then placed in a 0° C. bath for 10 minutes, then recooling to −78° C. A solution of methyl 2-chloro-6-fluorobenzoate (3.50 g, 19 mmol) in THF (56 ml) was added to the mixture dropwise over 30 minutes. The resulting mixture was stirred at −78° C. for 2.5 hrs, warmed to −50° C. over 30 min, and stirred for 30 minutes at −50° C. The mixture was then recooled to −78° C. and drisolv dimethylformamide (14 ml, 186 mmol) was added. The resulting mixture was stirred for 30 minutes at −78° C. and then gradually warmed to RT over 1 h (note: do not stir very long after reaching RT). The reaction was quenched with 10% aqueous acetic acid, diluted with EtOAc and the layers were separated. The aqueous layer was extracted three times with EtOAc. The combined organic layers were washed with water, brine, and dried over Na2SO4, filtered and concentrated to a yellow oil, which was purified by silica gel chromatography using 12:1 hexanes/ethyl acetate to give the title compound as a light yellow oil, which solidified upon evacuation.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
56 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
6.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
13.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[C:23]=1[C:24]([O:26][CH3:27])=[O:25].CN(C)[CH:35]=[O:36]>C1COCC1>[Cl:21][C:22]1[C:23]([C:24]([O:26][CH3:27])=[O:25])=[C:28]([F:32])[C:29]([CH:35]=[O:36])=[CH:30][CH:31]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)F
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
13.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried round bottom flask successively evacuated
CUSTOM
Type
CUSTOM
Details
purged with N2 gas
CUSTOM
Type
CUSTOM
Details
was placed in a −78° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was then placed in a 0° C.
CUSTOM
Type
CUSTOM
Details
for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
recooling to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −50° C. over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at −50° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was then recooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to RT over 1 h (note
Duration
1 h
STIRRING
Type
STIRRING
Details
do not stir very long
CUSTOM
Type
CUSTOM
Details
after reaching RT
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% aqueous acetic acid
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C1C(=O)OC)F)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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